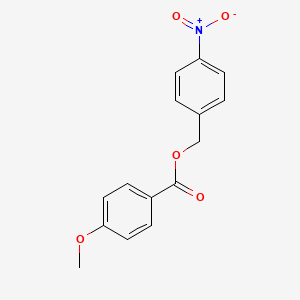

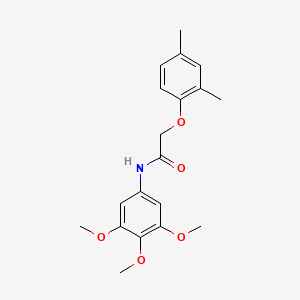

4-nitrobenzyl 4-methoxybenzoate

Descripción general

Descripción

4-nitrobenzyl 4-methoxybenzoate is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is often used as a substrate for enzyme assays.

Aplicaciones Científicas De Investigación

Protection of Hydroxyl Functions

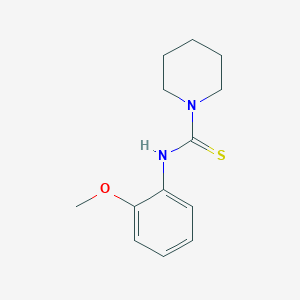

The 4-nitrobenzyl group has been used for protecting hydroxyl functions. This group can be selectively removed in the presence of other benzyl-type protecting groups, such as benzyl and 4-methoxybenzyl, through reduction into 4-aminobenzyl group followed by electrochemical oxidation. This approach offers versatility in protecting hydroxyl functions in synthetic chemistry (Kukase et al., 1990).

Photocatalytic Oxidation

4-Methoxybenzyl alcohol and 4-nitrobenzyl alcohol have been studied for their photocatalytic partial oxidation to corresponding aldehydes or acids in water under simulated solar light. This research is significant in the field of catalysis, particularly in understanding the reactivity and selectivity of metal-loaded TiO2 photocatalysts (Yurdakal et al., 2017).

Kinetic Studies in Microorganisms

Research on Pseudomonas putida has involved kinetic studies of a 4-methoxybenzoate O-demethylase. This enzyme system's activity can be monitored by the O-demethylation of 3-nitro-4-methoxybenzoate, highlighting its relevance in microbiology and enzyme kinetics (Bernhardt et al., 1977).

N-Protection in Chemical Synthesis

4-Methoxybenzyl-4-nitrophenylcarbonate has been applied as a reagent for N-protection of amidinonaphthol. Its utility in the multiparallel solution phase synthesis of substituted benzamidines showcases its importance in synthetic chemistry (Bailey et al., 1999).

Fungal Degradation of Nitroaromatic Compounds

Studies on the lignin-degrading fungus Phanerochaete chrysosporium have shown its ability to degrade a series of nitroaromatic compounds, including 4-nitrotoluene to 4-nitrobenzyl alcohol. This research is relevant to environmental science, particularly in understanding the biodegradation of nitroaromatic pollutants (Teramoto et al., 2004).

Substrate Interactions in Enzyme Systems

Research on the interactions of substrates with a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida has provided insights into the specificity and mechanism of action of this enzyme system. This is vital for understanding enzyme-substrate interactions in biochemistry (Bernhardt et al., 1973).

Propiedades

IUPAC Name |

(4-nitrophenyl)methyl 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-14-8-4-12(5-9-14)15(17)21-10-11-2-6-13(7-3-11)16(18)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTGPNBSVLWJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358384 | |

| Record name | Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142599-44-8 | |

| Record name | Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5709514.png)

![N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5709534.png)

![2-[(2,2'-bithien-5-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5709536.png)

![2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5709540.png)

![4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5709551.png)